1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains several heterocyclic rings including a 1,2,4-oxadiazole and a 1,2,4-triazolo[4,3-a]pyridine . These types of structures are often found in compounds with significant biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-oxadiazole and 1,2,4-triazolo[4,3-a]pyridine rings. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound is characterized by its heterocyclic rings and the various functional groups attached to them. The 1,2,4-oxadiazole ring contains an oxygen atom and two nitrogen atoms, while the 1,2,4-triazolo[4,3-a]pyridine ring contains three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups provides multiple sites for potential reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the various functional groups could affect its solubility, stability, and reactivity .科学的研究の応用
Synthesis and Antibacterial Activity
A study by Balandis et al. (2019) highlights the synthesis of 1,3-disubstituted pyrrolidinone derivatives with various moieties, including triazole, oxadiazole, and thiadiazole, and their tested antibacterial activity against strains like S. aureus and E. coli. The derivatives demonstrated significant antibacterial activity, illustrating the potential of complex heterocyclic compounds in developing new antibacterial agents (Balandis et al., 2019).
Fused Mesoionic Heterocycles
Research on 1,3,4-triazolo[3,2-a]pyridine derivatives by Molina et al. indicates the preparation of mesoionic derivatives and their potential chemical applications. These compounds undergo various reactions, leading to the synthesis of guanidine derivatives and mesoionic compounds, hinting at the versatility of such structures in chemical synthesis and potential drug design (Molina et al., 1984).
Novel Heterocyclic Derivatives
El‐Sayed et al. (2008) focused on synthesizing new N- and S-substituted 1,3,4-oxadiazole derivatives, contributing to the pool of bicyclic and monocyclic heterocyclic compounds. These compounds are significant for their potential applications in pharmaceuticals and material science, demonstrating the broad applicability of synthesizing novel heterocyclic compounds (El‐Sayed et al., 2008).
Antimicrobial and Antitumor Activities
Riyadh (2011) synthesized N-arylpyrazole-containing enaminones, leading to substituted pyridine derivatives and bipyrazoles. These compounds were evaluated for their cytotoxic effects against human cell lines, demonstrating the potential of complex heterocyclic compounds in developing new therapies for cancer and microbial infections (Riyadh, 2011).
将来の方向性
特性
IUPAC Name |
1-methyl-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O3/c1-10-19-16(27-22-10)11-5-4-8-24-13(20-21-14(11)24)9-18-15(25)12-6-3-7-23(2)17(12)26/h3-8H,9H2,1-2H3,(H,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJUCHSCRGZGSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=CC=CN(C4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。